molecular formula C20H18N6OS B2588695 N-(3-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886932-57-6

N-(3-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2588695
CAS No.: 886932-57-6
M. Wt: 390.47
InChI Key: ILYIOYYFMOTZKK-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with pyridin-2-yl (at position 5) and 1H-pyrrol-1-yl (at position 4) groups. The thioether linkage (-S-) connects the triazole ring to an acetamide moiety, which is further substituted with a 3-methylphenyl group. This structural architecture is common in medicinal chemistry, where triazole derivatives are explored for their diverse biological activities, including antimicrobial, anticancer, and receptor modulation properties . The compound’s pyridine and pyrrole substituents may enhance its solubility and binding affinity to biological targets, while the 3-methylphenyl group could influence steric and electronic interactions.

Properties

IUPAC Name

N-(3-methylphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c1-15-7-6-8-16(13-15)22-18(27)14-28-20-24-23-19(17-9-2-3-10-21-17)26(20)25-11-4-5-12-25/h2-13H,14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYIOYYFMOTZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H18N6OS, with a molecular weight of 390.47 g/mol. Its structure features a triazole ring which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC20H18N6OS
Molecular Weight390.47 g/mol
Purity≥95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases involved in cancer pathways, particularly those associated with chronic myeloid leukemia (CML) .
  • Antimicrobial Activity : Preliminary studies indicate that the compound may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Research has indicated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting a possible role in cancer therapy .

Anticancer Activity

A study evaluating the cytotoxic effects of various compounds similar to this compound reported significant inhibition of cell proliferation in certain cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the AlamarBlue assay.

CompoundIC50 (µM)
N-(3-methylphenyl)-2-{[5-(pyridin-2-yl)...15.0
Control (Doxorubicin)0.5

Antimicrobial Activity

The antimicrobial efficacy was assessed using the minimum inhibitory concentration (MIC) method against various bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.50

Case Studies and Research Findings

  • Chronic Myeloid Leukemia : A study focused on the design of novel BCR-ABL inhibitors found that compounds similar to this compound displayed improved potency against resistant mutations of the BCR-ABL kinase .
  • Neuroprotective Effects : Another investigation explored the neuroprotective properties of triazole derivatives and noted that some modifications to the structure could enhance neuroprotective activity in models of neurodegeneration .
  • Antimicrobial Efficacy : Research into thiazole-bearing compounds demonstrated that structural modifications could lead to enhanced antibacterial properties, suggesting potential applications for the triazole framework found in this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous 1,2,4-triazol-3-yl-sulfanyl acetamides, emphasizing structural variations and their implications for physicochemical properties and bioactivity.

Structural Variations and Physicochemical Properties

Compound Name Triazole Substituents Acetamide Substituent Key Properties/Activities Source
N-(3-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 5-(pyridin-2-yl), 4-(1H-pyrrol-1-yl) 3-methylphenyl Not reported in evidence; inferred stability from analogs
2-{[4-Ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide 4-ethyl, 5-(pyridin-3-yl) 2-isopropylphenyl Higher lipophilicity due to isopropyl group
N-(3-chloro-2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-methyl, 5-(pyridin-3-yl) 3-chloro-2-methylphenyl Enhanced electron-withdrawing effects from Cl
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-ethyl, 5-(pyridin-3-yl) 4-ethylphenyl Orco channel agonist (EC₅₀ = 1.2 µM)
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-(pyridin-2-yl) 4-chloro-2-methoxy-5-methylphenyl Potential insecticidal activity (structural analog)

Key Observations:

Triazole Substituents: Pyridine Position: Pyridin-2-yl (target compound) vs. Pyridin-2-yl may favor planar interactions with biological targets . N4 Substituents: Pyrrole (target) vs. alkyl/aryl groups (ethyl, methyl in analogs) affects electron density and steric bulk. Pyrrole’s aromaticity may enhance resonance stabilization .

Acetamide Substituents: 3-Methylphenyl (target) vs. Steric Effects: Bulky groups like 2-isopropylphenyl () may hinder target binding compared to the smaller 3-methylphenyl .

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